3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide
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Overview
Description
3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the piperazine ring and the attachment of the nicotinamide group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine ring structure and have similar biological activities.
Nicotinamide derivatives: Compounds like nicotinamide adenine dinucleotide (NAD) and nicotinamide riboside are structurally related and play crucial roles in cellular metabolism.
Uniqueness
3-(4-chlorobenzamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its ability to undergo various chemical reactions and its interactions with specific molecular targets make it a valuable compound for scientific research.
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O4/c1-33-21-12-7-16(15-22(21)34-2)13-14-28-26(32)24-23(19-5-3-4-6-20(19)29-24)30-25(31)17-8-10-18(27)11-9-17/h3-12,15,29H,13-14H2,1-2H3,(H,28,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBBWNMSLNLJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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